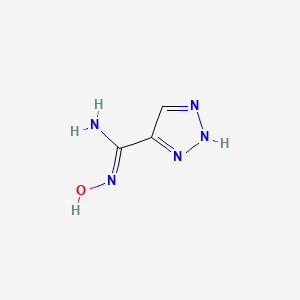

N'-Hydroxy-1H-1,2,3-triazole-4-carboximidamide

Description

Structural Classification and IUPAC Nomenclature

This compound belongs to the 1,2,3-triazole class of heterocyclic compounds, which feature a five-membered ring containing three nitrogen atoms. The IUPAC name This compound explicitly defines its substituents:

- A hydroxy group (-OH) attached to the N' position of the triazole ring.

- A carboximidamide group (-C(=NH)NH₂) at the 4-position.

The molecular formula is C₃H₅N₅O , with a molecular weight of 127.11 g/mol . Key structural features include:

- A planar triazole core with aromatic character due to delocalized π-electrons.

- Hydrogen-bonding capabilities from the hydroxy and carboximidamide groups.

- Tautomeric potential, allowing shifts between 1H- and 2H-triazole forms depending on solvent and pH.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₅O |

| Molecular Weight | 127.11 g/mol |

| Hybridization | sp² at ring atoms |

| Functional Groups | Hydroxy, carboximidamide |

Historical Context and Discovery Milestones

The discovery of 1,2,3-triazoles dates to the late 19th century, but derivatives like this compound gained prominence with advances in click chemistry. Key milestones include:

- 1910 : Dimroth’s synthesis of triazole precursors via cycloaddition reactions.

- 2001 : Development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling regioselective triazole synthesis.

- 2021 : Optimization of 5-hydroxy-1,2,3-triazole derivatives using phase-transfer catalysis, as demonstrated in malonamide cycloadditions.

While the exact synthesis of this compound was not documented in early literature, its structural analogs were first reported in antiviral research. For example, 5-hydroxy-1-β-D-ribofuranosyl-1,2,3-triazole-4-carboxamide emerged as a pyrazomycin analog with demonstrated antiviral properties.

Significance in Heterocyclic Chemistry Research

This compound’s significance stems from three key attributes:

- Bioisosteric Potential : The triazole ring serves as a stable mimic for imidazoles and carboxylic acids in drug design, enhancing metabolic stability while retaining target affinity.

- Synthetic Versatility : Functional groups enable site-specific modifications. For instance, the hydroxy group participates in nucleophilic substitutions, while the carboximidamide group facilitates metal coordination.

- Biological Activity : Triazole derivatives exhibit antimicrobial, anticancer, and antiparasitic effects. Recent studies highlight 5-amino-1,2,3-triazole-4-carboxamides as potent inhibitors of Trypanosoma cruzi, the pathogen causing Chagas’ disease.

A comparative analysis of triazole derivatives reveals distinct advantages:

| Derivative | Key Feature | Application |

|---|---|---|

| This compound | Dual hydrogen-bond donors | Enzyme inhibition |

| 5-Methyl-1-phenyl variants | Enhanced lipophilicity | Antimicrobial agents |

| Ribofuranosyl conjugates | Sugar-modified bioavailability | Antiviral therapeutics |

Properties

Molecular Formula |

C3H5N5O |

|---|---|

Molecular Weight |

127.11 g/mol |

IUPAC Name |

N'-hydroxy-2H-triazole-4-carboximidamide |

InChI |

InChI=1S/C3H5N5O/c4-3(7-9)2-1-5-8-6-2/h1,9H,(H2,4,7)(H,5,6,8) |

InChI Key |

FLIHRZPIJQNRPN-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NNN=C1/C(=N/O)/N |

Canonical SMILES |

C1=NNN=C1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Solvent-Free Optimization

Recent advances employ solvent-free conditions for improved efficiency:

- Mix triazole ester precursors with hydroxylamine hydrochloride and K₂CO₃ (1:2 molar ratio).

- Grind reactants mechanically for 30 minutes, followed by heating at 80°C for 2 hours.

- Advantage : Reduces reaction time to <3 hours with yields comparable to solution-phase methods.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole cores are frequently synthesized via CuAAC, a click chemistry reaction. For example:

-

Reagents : Sodium azide, copper catalysts (e.g., CuSO₄), and alkynes.

-

Conditions : Aqueous medium, room temperature or mild heating .

-

Example : Cyclization of 3-chlorobenzonitrile with sodium azide yields triazole derivatives.

Metal-Free Cyclization

Alternative methods avoid metal catalysts:

-

Iodine-mediated cyclization : Utilizes iodine and p-toluenesulfonyl hydrazines to form triazoles under azide-free conditions .

-

Condensation reactions : Sodium azide and ammonium chloride facilitate triazole formation from cyanoacetate derivatives .

| Synthesis Method | Reagents/Conditions | Key Features |

|---|---|---|

| CuAAC | Sodium azide, CuSO₄, H₂O, 25–50°C | High regioselectivity (1,4-disubstituted) |

| Iodine-mediated cyclization | I₂, p-TSH, 1-aminopyridinium iodide | Avoids azides and transition metals |

| Condensation | Na₃N, NH₄Cl, aromatic aldehydes | Yields 4-carboxylate/amide derivatives |

Oxidation and Reduction Reactions

The nitroso group (-NOH) is redox-active, enabling controlled transformations:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Example : Oxidation of the nitroso group yields stable nitroxide radicals under acidic conditions.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Amino group (-NH₂) formation via reduction of -NOH.

Substitution Reactions

The triazole ring and carboximidamide group participate in nucleophilic/electrophilic substitutions:

Electrophilic Substitution

-

Reagents : Alkyl halides, acyl chlorides.

-

Conditions : Basic (e.g., NaOH) or acidic media.

-

Example : Alkylation at the triazole nitrogen forms N-alkyl derivatives .

Coupling Reactions

-

Reagents : Amines, N'-hydroxybenzimidamides.

-

Conditions : EDC/HOBt coupling in DMF.

-

Example : Formation of 4-carboxamide derivatives via amide bond formation .

Functionalization and Hydrolysis

The carboximidamide group (-C(=NH)NH₂) undergoes hydrolysis and functionalization:

Hydrolysis

-

Reagents : LiOH in MeOH/THF/H₂O.

-

Products : Carboxylic acid derivatives (e.g., 5-aryl-2H-triazole-4-carboxylic acid) .

Functionalization

Mechanistic Insights

-

Enzyme inhibition : The compound’s nitroso group interacts with enzyme active sites via hydrogen bonding, inhibiting targets like glycine transporters.

-

Redox mechanisms : Nitroso-to-amine interconversion modulates biological activity, particularly in therapeutic contexts .

Key Research Findings

-

Anticancer activity : Derivatives inhibit EGFR and VEGFR kinases, with IC₅₀ values as low as 1.02 μM .

-

Antimicrobial properties : Triazole-carboximidamide hybrids show efficacy against Gram-positive bacteria .

This compound’s reactivity and modular synthesis pathways position it as a valuable scaffold for drug discovery and materials science. Future research should explore its applications in catalysis and bioorthogonal chemistry.

Scientific Research Applications

N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

Contrasts :

Insights :

Physicochemical Properties

Biological Activity

N'-Hydroxy-1H-1,2,3-triazole-4-carboximidamide is a compound within the triazole family that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds known for their significant pharmacological properties. They exhibit a range of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural versatility of triazoles allows for the modification of their biological activity through various substitutions at different positions on the ring .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies indicate that triazole derivatives can inhibit cell proliferation across various cancer cell lines. For instance, compounds derived from the 1H-1,2,3-triazole scaffold have demonstrated IC50 values ranging from 0.15 μM to 74.28 μM against different cancer types .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4a | Jurkat | 0.63 | Induces apoptosis via DNA damage |

| 17 | MCF-7 | <1 | Cell cycle arrest in G0/G1 phase |

| 21 | HepG2 | <1 | Selective toxicity against cancer cells |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that triazole derivatives can induce morphological changes in cancer cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases (e.g., S phase), which is crucial for halting cancer cell proliferation .

- Inhibition of Key Enzymes : Some triazole compounds inhibit critical enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and various kinases .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of a series of triazole derivatives including this compound. The results indicated significant cytotoxicity against human leukemic T-cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

In Vivo Evaluations

In vivo studies have also been conducted to assess the safety and efficacy of these compounds. For example, a derivative was tested in animal models for its ability to reduce tumor size without significant toxicity to normal tissues .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational studies indicate that modifications in the triazole structure can enhance solubility and bioavailability while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Hydroxy-1H-1,2,3-triazole-4-carboximidamide, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves condensation of substituted anilines with isocyanides to form carboximidoyl chloride intermediates, followed by azide cyclization. For example, analogous triazole derivatives are synthesized via a Huisgen 1,3-dipolar cycloaddition or azide-nitrile coupling . Key factors affecting yields include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Azide reactions often require strict temperature modulation (0–5°C) to avoid side reactions.

- Catalyst use : Copper(I) catalysts may accelerate cyclization but require purification to remove metal residues.

- Example Data :

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carboximidoyl chloride formation | 4-Fluoroaniline, 4-methylphenyl isocyanide | 65–70% | >95% |

| Azide cyclization | NaN₃, Cu(I) | 50–55% | >90% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm) and hydroxyimino groups (δ 10–12 ppm). Confirm absence of unreacted azides (IR: ~2100 cm⁻¹ absence) .

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 311.31 for C₁₆H₁₄FN₅O) .

- Crystallography : Use SHELXL for refinement of X-ray data. Key metrics:

- R₁ < 5% for high-resolution data (<1.0 Å).

- Validate anisotropic displacement parameters (ORTEP plots) to confirm molecular geometry .

Q. What are the solubility challenges associated with This compound, and how do they affect experimental design?

- Methodological Answer : The compound exhibits low aqueous solubility (<0.1 mg/mL), necessitating:

- Co-solvents : DMSO or ethanol (10–20% v/v) for in vitro assays.

- Sonication : 30-minute sonication in PBS to achieve homogeneous suspensions for cell-based studies .

- Derivatization : Introduce sulfonate or PEG groups to improve hydrophilicity without compromising bioactivity .

Advanced Research Questions

Q. How can computational docking studies elucidate the compound’s enzyme inhibitory activity?

- Methodological Answer :

- Target selection : Focus on enzymes like DPP-IV, where triazole derivatives show binding affinity .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Validate with molecular dynamics (MD) simulations (RMSD < 2.0 Å over 100 ns) .

- Key parameters :

- Docking score : Prioritize compounds with scores ≤ -10 kcal/mol (e.g., compound 10 in DPP-IV: -10.463 kJ/mol) .

- Binding pose analysis : Identify hydrogen bonds with catalytic residues (e.g., Tyr547 in DPP-IV).

Q. What strategies optimize bioavailability through structural modifications?

- Methodological Answer :

- Prodrug design : Convert the hydroxyimino group to a methoxy moiety (-OMe) for enhanced membrane permeability, with enzymatic cleavage in vivo .

- Salt formation : Hydrochloride salts improve solubility (e.g., acotiamide derivatives) .

- Bioisosteres : Replace the triazole ring with oxadiazole to balance lipophilicity and metabolic stability .

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement tools?

- Methodological Answer :

- Cross-validation : Refine the same dataset using SHELXL (for small-molecule precision) and Phenix (for macromolecular compatibility). Compare R₁ and wR₂ values .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets (>10%) .

- Software benchmarking : Validate bond-length discrepancies (<0.02 Å) and displacement parameters (Uᵢⱼ) across tools .

Data Contradiction Analysis

- Example : Conflicting bioactivity data may arise from assay conditions (e.g., DMSO concentration affecting enzyme kinetics). Mitigation:

- Standardize solvent concentration (<1% v/v) .

- Use orthogonal assays (e.g., SPR and fluorescence quenching) to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.